Peptide VF13N Peptide VF13N Peptide VF13N is a synthetic T helper cell epitope of rabies virus glycoprotein.
Brand Name: Vulcanchem
CAS No.: 142649-36-3
VCID: VC0539022
InChI: InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1
SMILES: O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Molecular Formula: C57H88N14O23S
Molecular Weight: 1369.46

Peptide VF13N

CAS No.: 142649-36-3

Cat. No.: VC0539022

Molecular Formula: C57H88N14O23S

Molecular Weight: 1369.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Peptide VF13N - 142649-36-3

Specification

CAS No. 142649-36-3
Molecular Formula C57H88N14O23S
Molecular Weight 1369.46
IUPAC Name (2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid
Standard InChI InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1
Standard InChI Key XZNQUNZTYGDDLZ-QIKHTSBFSA-N
SMILES O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Appearance Solid powder

Introduction

Structural and Functional Characteristics of VF-13

VF-13 is a synthetic chimeric peptide engineered to incorporate critical pharmacophoric elements from two endogenous neuropeptides: VD-Hpα, a cannabinoid receptor ligand, and NPVF, an NPFF receptor agonist . The hybridization strategy aims to synergize the antinociceptive pathways of both systems while mitigating adverse effects associated with classical cannabinoids. Structurally, VF-13 retains conserved residues essential for receptor binding, including motifs that facilitate interaction with CB1 and NPFF receptors .

Sequence Design and Modifications

The primary sequence of VF-13 optimizes receptor engagement through strategic residue selection. While the exact amino acid sequence remains proprietary, pharmacological assays confirm that its design preserves the N-terminal domain of VD-Hpα and the C-terminal region of NPVF . This configuration enables dual receptor activation, as evidenced by its ability to phosphorylate extracellular signal-regulated kinase 1/2 (ERK1/2) in CB1-expressing CHO cells and inhibit forskolin-induced cAMP accumulation in NPFF1/2-expressing HEK293 cells .

Table 1: Key Structural and Functional Attributes of VF-13

AttributeDetailSource
Parent PeptidesVD-Hpα (cannabinoid system), NPVF (NPFF system)
Receptor TargetsCB1, NPFF1, NPFF2
MechanismERK1/2 phosphorylation; cAMP inhibition
Antinociceptive PathwaysTRPV1-mediated (supraspinal); CB1/NPFF-mediated (systemic)

Mechanisms of Action and Pharmacological Effects

VF-13 exerts its therapeutic effects through a multifaceted mechanism involving both cannabinoid and NPFF systems. In vitro studies demonstrate its capacity to induce neurite outgrowth in Neuro 2A cells, a process mediated by CB1 and NPFF receptors . This activity suggests neurotropic potential, albeit secondary to its primary antinociceptive role.

Receptor Activation and Signaling Pathways

Upon binding CB1 receptors, VF-13 triggers ERK1/2 phosphorylation, a pathway implicated in pain modulation and neuroplasticity . Concurrently, its interaction with NPFF1/2 receptors inhibits adenylate cyclase, reducing intracellular cAMP levels—a mechanism shared with opioid analgesics but devoid of µ-opioid receptor engagement . This dual receptor agonism underpins its unique efficacy profile.

Antinociceptive Efficacy in Preclinical Models

In murine models, intracerebroventricular administration of VF-13 produced dose-dependent antinociception in tail-flick (acute pain) and carrageenan-induced inflammatory pain assays . Notably, its efficacy surpassed that of (m)VD-Hpα-NH2, a reference compound, in inflammatory models, with an ED50 of 3.2 nmol . Subcutaneous delivery further validated its systemic applicability, achieving significant pain relief without inducing catalepsy or motor impairment .

Table 2: Pharmacokinetic and Pharmacodynamic Profile of VF-13

ParameterDetailModelSource
ED50 (antinociception)3.2 nmol (intracerebroventricular)Mouse tail-flick
Receptor AffinityCB1 > NPFF2 > NPFF1HEK293/CHO cells
Tolerance DevelopmentNone observed over 6-day repeated dosingInflammatory pain
Side Effect ProfileHypothermia (mild); No catalepsy, hypoactivity, or gastrointestinal effectsTetrad assay

Comparative Analysis with Historical Peptide VF13

A distinct peptide designated VF13, derived from rabies virus glycoproteins, was identified in earlier immunology research . This 13-mer peptide (residues 31D–VF13) stimulates T-helper cells via major histocompatibility complex (MHC) class II presentation, enhancing antigen-specific immune responses . Post-translational modifications, such as glycosylation, were shown to modulate its serum stability and MHC-binding affinity, though excessive mid-chain glycosylation attenuated T-cell activation .

Immunological vs. Neurological Applications

While both VF-13 and VF13 are peptide therapeutics, their applications diverge:

  • VF-13 (Chimeric): Targets neurological pathways for pain management .

  • VF13 (Immunogenic): Enhances antiviral immunity via T-cell activation .

This nomenclature overlap underscores the importance of contextual clarity in peptide research.

Future Directions and Research Imperatives

Despite promising preclinical data, translational challenges persist. Priorities include:

  • Humanized Receptor Binding Studies: Confirm affinity and efficacy in human CB1/NPFF receptors.

  • Formulation Optimization: Enhance bioavailability for non-invasive routes (e.g., oral, transdermal).

  • Long-Term Toxicity Profiles: Assess chronic exposure effects in higher-order species.

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